molecular formula C10H15Br2N B590383 Dedimethyl Dibromo Memantine CAS No. 1797133-04-0

Dedimethyl Dibromo Memantine

Cat. No.: B590383
CAS No.: 1797133-04-0
M. Wt: 309.045
InChI Key: BTZPCMUNHQNAOQ-UHFFFAOYSA-N
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Description

Dedimethyl Dibromo Memantine is a di-bromo derivative of memantine, a well-known medication used primarily for the treatment of moderate to severe Alzheimer’s disease. Memantine functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neuronal plasticity and memory function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dedimethyl Dibromo Memantine typically begins with 1,3-dimethyladamantane, a precursor used in the synthesis of memantine. The process involves a series of reactions, including bromination and subsequent functional group modifications. One common method involves the bromination of 1,3-dimethyladamantane to produce 1,3-dimethyl-5,7-dibromoadamantane, followed by amination to introduce the amino group, resulting in this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Dedimethyl Dibromo Memantine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Dedimethyl Dibromo Memantine has been explored for various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of novel compounds with potential therapeutic properties.

    Biology: Studying its effects on cellular processes and its potential as a neuroprotective agent.

    Medicine: Investigating its efficacy in treating neurodegenerative diseases and other neurological disorders.

    Industry: Potential use in the development of advanced materials and pharmaceuticals.

Mechanism of Action

Dedimethyl Dibromo Memantine exerts its effects primarily through its interaction with NMDA receptors. By acting as a non-competitive antagonist, it blocks the excessive activation of NMDA receptors by glutamate, thereby preventing excitotoxicity and neuronal damage. This mechanism is similar to that of memantine but may exhibit unique properties due to the presence of bromine atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Dedimethyl Dibromo Memantine can be achieved through a three-step process involving the protection of the amine group, bromination, and deprotection of the amine group.", "Starting Materials": [ "Memantine", "Bromine", "Sodium hydroxide", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Protect the amine group of Memantine by reacting it with acetic anhydride in the presence of sodium acetate to form N-acetylated Memantine", "Brominate the N-acetylated Memantine using bromine in the presence of hydrochloric acid to form N-acetylated Dedibromo Memantine", "Deprotect the amine group by reacting N-acetylated Dedibromo Memantine with sodium hydroxide in methanol to form Dedimethyl Dibromo Memantine" ] }

CAS No.

1797133-04-0

Molecular Formula

C10H15Br2N

Molecular Weight

309.045

IUPAC Name

3,5-dibromoadamantan-1-amine

InChI

InChI=1S/C10H15Br2N/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6,13H2

InChI Key

BTZPCMUNHQNAOQ-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1(CC(C2)(C3)Br)N)Br

Synonyms

1,3-Dibromo Adamantamine; 

Origin of Product

United States

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